N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclopentanecarboxamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclopentanecarboxamide typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is first substituted with a fluorophenyl group. This can be achieved through the reaction of piperazine with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Sulfonylation: The substituted piperazine is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, to introduce the sulfonyl group.
Coupling with Cyclopentanecarboxylic Acid: The final step involves coupling the sulfonylated piperazine with cyclopentanecarboxylic acid using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclopentanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Explored as a potential therapeutic agent for various conditions, including neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance binding affinity to these targets, while the sulfonyl group can modulate the compound’s pharmacokinetic properties. The piperazine ring provides structural flexibility, allowing the compound to adopt conformations that facilitate target binding.
Comparison with Similar Compounds
Similar Compounds
4-(2-fluorophenyl)piperazine: A simpler analogue lacking the sulfonyl and cyclopentanecarboxamide groups.
N-(2-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclopentanecarboxamide: A similar compound with a chlorophenyl group instead of a fluorophenyl group.
N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclohexanecarboxamide: A similar compound with a cyclohexane ring instead of a cyclopentane ring.
Uniqueness
N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclopentanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its potential as a therapeutic agent, while the sulfonyl and cyclopentanecarboxamide groups contribute to its stability and pharmacokinetic profile.
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O3S/c19-16-7-3-4-8-17(16)21-10-12-22(13-11-21)26(24,25)14-9-20-18(23)15-5-1-2-6-15/h3-4,7-8,15H,1-2,5-6,9-14H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQIXXRLZUDRJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.